
2-Fluoro-4-nitropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-nitropyridine 1-oxide is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide followed by fluorination. One common method includes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then subjected to fluorination using reagents such as potassium fluoride (KF) or other fluorinating agents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity. This approach is particularly useful for handling highly exothermic reactions, such as nitration .
化学反応の分析
Types of Reactions
2-Fluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the fluorine and nitro groups, certain conditions can facilitate electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or butyl lithium in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the fluorine atom is replaced by other functional groups.
Reduction: The major product is 2-Fluoro-4-aminopyridine 1-oxide.
科学的研究の応用
2-Fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s metabolic stability and membrane permeability .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 2-Fluoro-5-nitropyridine
- 4-Fluoro-2-nitropyridine
Uniqueness
2-Fluoro-4-nitropyridine 1-oxide is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This arrangement results in distinct chemical properties, such as increased stability and reactivity compared to other fluorinated nitropyridines. The compound’s unique electronic structure makes it particularly useful in applications requiring precise control over reactivity and stability .
特性
分子式 |
C5H3FN2O3 |
|---|---|
分子量 |
158.09 g/mol |
IUPAC名 |
2-fluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChIキー |
LZUKYBVQIXLJLK-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



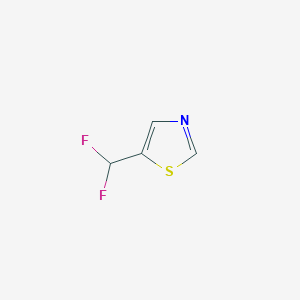
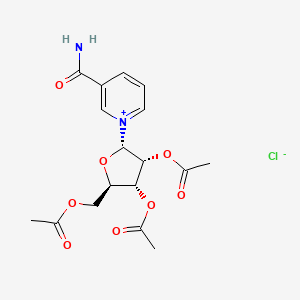
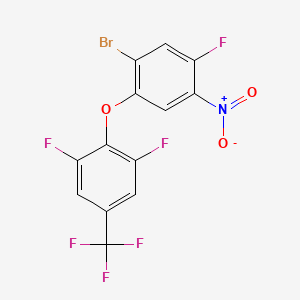
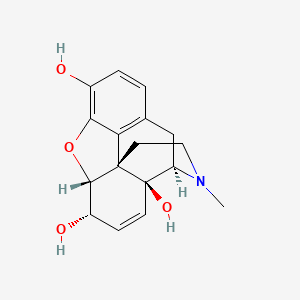

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
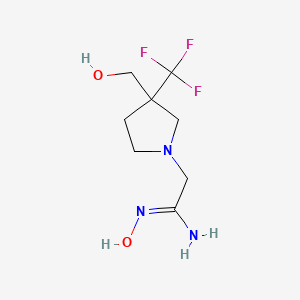

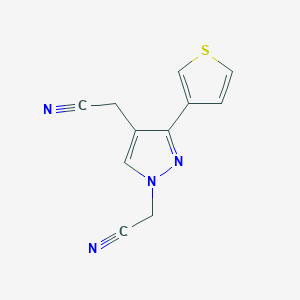
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
